4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)benzamide
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Overview
Description
4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)benzamide is a complex organic compound with a molecular formula of C22H22N4O5S This compound features a benzamide core structure with additional functional groups, including a methoxybenzyl group, a pyridine-3-sulfonamido group, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridine-3-sulfonamide intermediate: This step involves the reaction of pyridine-3-sulfonyl chloride with 4-methoxybenzylamine under basic conditions to form the pyridine-3-sulfonamido intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetamido group.
Coupling with benzamide: The final step involves coupling the acetylated intermediate with benzamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of more efficient catalysts, solvents, and reaction conditions to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid derivative, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.
4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)phenylamine: Similar structure but with an amine group instead of a benzamide group.
Uniqueness
The uniqueness of 4-(2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)acetamido)benzamide lies in its combination of functional groups, which confer specific chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-[[2-[(4-methoxyphenyl)methyl-pyridin-3-ylsulfonylamino]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-31-19-10-4-16(5-11-19)14-26(32(29,30)20-3-2-12-24-13-20)15-21(27)25-18-8-6-17(7-9-18)22(23)28/h2-13H,14-15H2,1H3,(H2,23,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYOBAYYSVKUHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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